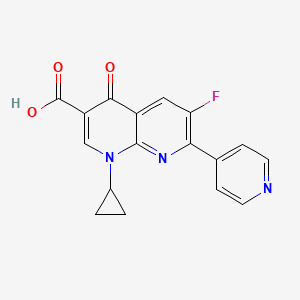

1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a complex organic compound belonging to the class of quinolone derivatives. These compounds are known for their broad-spectrum antibacterial properties and are widely used in medicinal chemistry for the development of antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor containing the naphthyridine core, followed by the introduction of the cyclopropyl and fluoro groups under specific reaction conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature, pressure, and the use of advanced catalysts to achieve high efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents at specific positions within the molecule.

Scientific Research Applications

1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.

Medicine: The compound is investigated for its antibacterial properties and potential use in the development of new antibiotics.

Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets within bacterial cells. The compound inhibits the activity of bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the proper functioning of bacterial DNA, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar core structure but different substituents.

Levofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action but different pharmacokinetic properties.

Moxifloxacin: A fluoroquinolone with enhanced activity against certain bacterial strains and a different side effect profile.

Uniqueness

1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific substituents, which confer distinct chemical and biological properties. Its cyclopropyl and pyridinyl groups contribute to its potency and spectrum of activity, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

1-Cyclopropyl-6-fluoro-4-oxo-7-(pyridin-4-yl)-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions that yield various derivatives. The structural formula can be represented as follows:

This compound features a cyclopropyl group and a fluorinated naphthyridine backbone, which contribute to its biological properties.

Antimicrobial Properties

Research has demonstrated that this compound exhibits potent antimicrobial activity. In vitro studies have shown that it has significant inhibitory effects against various bacterial strains:

| Bacterial Strain | MIC (μM) |

|---|---|

| Mycobacterium tuberculosis H37Rv | 7.32 - 136.10 |

| Staphylococcus aureus ATCC 29213 | 0.44 |

| Escherichia coli ATCC 25922 | 0.80 |

These findings indicate that the compound may serve as a candidate for the development of new antibiotics, particularly against resistant strains of bacteria .

Cytotoxicity Studies

Further evaluations have investigated the cytotoxic effects of this compound on human cell lines. The results indicated that while it possesses antimicrobial properties, the cytotoxicity was within acceptable limits for therapeutic applications. The selectivity index suggests that the compound could be developed further for clinical use without significant toxicity concerns .

The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the fluorine atom and the carboxylic acid group play crucial roles in binding to bacterial enzymes or receptors, disrupting cellular processes essential for bacterial survival.

Case Studies and Research Findings

Several studies have been conducted to evaluate the efficacy of this compound in various biological contexts:

- Study on Mycobacterium tuberculosis : A series of derivatives were synthesized and tested against M. tuberculosis, with several compounds showing promising MIC values suggesting potential for treating tuberculosis .

- Antibacterial Screening : Compounds similar to 1-cyclopropyl-6-fluoro derivatives were screened against both gram-positive and gram-negative bacteria, revealing a broad spectrum of activity .

- Pharmacological Evaluations : In vivo studies are necessary to determine the pharmacokinetics and pharmacodynamics of this compound to assess its potential as a therapeutic agent.

Properties

Molecular Formula |

C17H12FN3O3 |

|---|---|

Molecular Weight |

325.29 g/mol |

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-pyridin-4-yl-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C17H12FN3O3/c18-13-7-11-15(22)12(17(23)24)8-21(10-1-2-10)16(11)20-14(13)9-3-5-19-6-4-9/h3-8,10H,1-2H2,(H,23,24) |

InChI Key |

XUNJSZSMARVWBT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(N=C32)C4=CC=NC=C4)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.